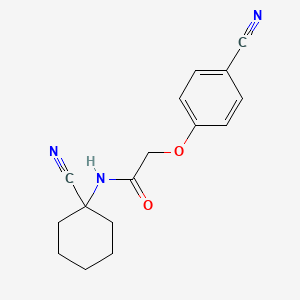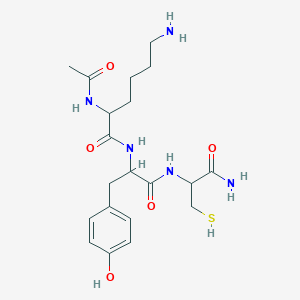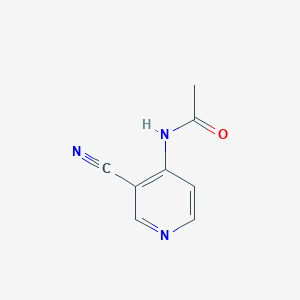
1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and multiple ether and amide groups . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would provide a rigid core structure, while the ether and amide groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the amide group could potentially undergo hydrolysis or condensation reactions, while the ether groups could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple polar functional groups could increase its solubility in polar solvents, while the rigid ring structures could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on compounds structurally related to "1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide" has focused on understanding their interactions with biological receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its interaction with the CB1 cannabinoid receptor have provided valuable insights into receptor binding mechanisms and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antituberculosis Activity
Compounds with aminopiperidine and thiazole moieties have been designed and synthesized for their potential use as Mycobacterium tuberculosis GyrB inhibitors. These studies aim at developing new therapeutics for tuberculosis by targeting specific enzymes critical for the bacterial DNA replication (Jeankumar et al., 2013).
Anticonvulsant and Anti-inflammatory Agents
The synthesis and evaluation of pyrazole derivatives as potential antiinflammatory agents with minimal ulcerogenic activity highlight the therapeutic potential of structurally related compounds in treating inflammation and possibly pain management without significant side effects (El‐Hawash & El-Mallah, 1998).
Synthesis and Biological Evaluation
Various studies have focused on the synthesis and biological evaluation of novel compounds for their potential as anticancer, anti-5-lipoxygenase agents, and other therapeutic applications. These research efforts are crucial for discovering new drugs and understanding the biochemical pathways involved in diseases (Rahmouni et al., 2016).
Herbicidal Activity
Research into the herbicidal activity of pyrazole-4-carboxamide derivatives demonstrates the versatility of these compounds beyond medical applications. These studies contribute to the development of more effective and selective agrochemicals (Ohno et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising candidate for further study. Potential areas of research could include the synthesis and characterization of this compound, the investigation of its chemical reactivity, and the evaluation of its biological activity .
Eigenschaften
IUPAC Name |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-32-22-6-3-17(13-23(22)33-2)20-15-27-28-24(20)19-5-4-18(14-21(19)30)34-12-11-29-9-7-16(8-10-29)25(26)31/h3-6,13-16,30H,7-12H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYULYVFSGTGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2471939.png)








![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)



![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)
